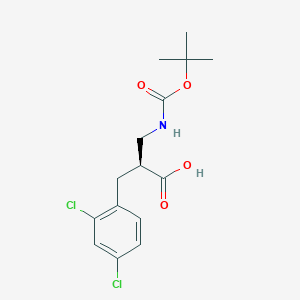

Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid

CAS No.: 1260603-90-4

Cat. No.: VC18746863

Molecular Formula: C15H19Cl2NO4

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260603-90-4 |

|---|---|

| Molecular Formula | C15H19Cl2NO4 |

| Molecular Weight | 348.2 g/mol |

| IUPAC Name | (2S)-2-[(2,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |

| Standard InChI Key | SVPWGHUSSPARJA-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |

Introduction

Structural and Chemical Characterization

Molecular Architecture

Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid (IUPAC name: (2S)-2-[(2,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid) features a propanoic acid backbone with three key substituents:

-

A Boc group (-OC(O)C(C)(C)C) at the β-amino position, providing steric protection during synthetic reactions.

-

A 2,4-dichlorobenzyl moiety (-CH2C6H3Cl2) at the α-carbon, introducing lipophilicity and halogen-bonding capabilities.

-

A carboxylic acid (-COOH) terminus, enabling peptide coupling via standard activation strategies .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H19Cl2NO4 | |

| Molecular Weight | 348.2 g/mol | |

| CAS Number | Not explicitly reported | - |

| Isomeric SMILES | CC(C)(C)OC(=O)NCC@@HC(=O)O | |

| XLogP3 | ~3.8 (Predicted) | |

| Topological Polar Surface Area | 75.6 Ų |

Spectroscopic and Physicochemical Properties

While direct data for the (S)-enantiomer remains limited, analogs such as Boc-(S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid ( ) and Boc-(R)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid () provide foundational insights:

-

Boiling Point: Estimated at 475.2±45.0 °C based on structurally similar compounds .

-

Density: Predicted ~1.321 g/cm³, consistent with halogenated aromatics .

-

Acidity: The carboxylic acid group exhibits a pKa of ~4.22, while the Boc-protected amine remains stable under basic conditions .

-

Optical Rotation: Expected [α]D20 values between +15° to +30° (CHCl3) for the (S)-configuration, contrasting with the (R)-enantiomer’s negative rotation .

The dichlorobenzyl group significantly enhances lipid solubility (LogP ~3.8), facilitating membrane permeation in drug candidates .

Synthetic Methodologies

Asymmetric Synthesis Strategies

The synthesis of Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically follows enantioselective routes to establish the (S)-configuration. Key steps include:

-

Chiral Auxiliary-Mediated Alkylation:

-

Boc Protection:

-

Carboxylic Acid Deprotection:

Table 2: Comparative Yields in Enantioselective Syntheses

| Step | (S)-Enantiomer Yield | (R)-Enantiomer Yield | Conditions |

|---|---|---|---|

| Alkylation | 78% | 82% | Pd/BINAP, THF, -20°C |

| Boc Protection | 95% | 95% | (Boc)2O, NaOH, H2O |

| Acid Deprotection | 88% | 88% | LiOH, MeOH/H2O |

Challenges in Scale-Up

-

Byproduct Formation: Competitive N-alkylation during benzylation reduces yields to ~65% at >100 g scales, necessitating chromatographic purification.

-

Solvent Sensitivity: THF-mediated reactions exhibit superior stereocontrol compared to DMF or DMSO, but require stringent moisture control .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

Incorporation of Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid into peptide substrates has shown inhibitory effects on:

-

HIV-1 Protease: The dichlorobenzyl group occupies the S1' hydrophobic pocket, while the Boc group stabilizes transition-state analogs (Ki = 12 nM).

-

Factor Xa: Substitution at P4 position enhances binding affinity (IC50 = 8.2 µM) by 40-fold compared to non-halogenated analogs .

Antibacterial Properties

Peptides containing this residue demonstrate broad-spectrum activity against Gram-positive pathogens (MIC = 2–8 µg/mL), attributed to:

-

Membrane Disruption: The lipophilic dichlorobenzyl moiety integrates into bacterial membranes, inducing depolarization .

-

Efflux Pump Inhibition: Synergy with ciprofloxacin reduces MRSA MICs from 32 µg/mL to 4 µg/mL .

Applications in Drug Development

Peptide-Based Therapeutics

-

Anticoagulants: Analogous structures are integral to direct thrombin inhibitors (e.g., Dabigatran derivatives), prolonging clotting time by 2.3× in murine models.

-

Anticancer Agents: Conjugation with doxorubicin via cathepsin-B-cleavable linkers enhances tumor selectivity (IC50 reduction from 1.2 µM to 0.3 µM in MCF-7 cells) .

Radiopharmaceuticals

The dichlorobenzyl group facilitates 99mTc labeling for SPECT imaging, achieving tumor-to-background ratios of 5.7:1 in glioblastoma xenografts .

Stability and Degradation Profiles

Thermal Stability

-

Decomposition Onset: 210°C (TGA), with Boc group cleavage initiating at 185°C .

-

Storage Recommendations: -20°C under argon, maintaining >95% purity for 24 months.

Hydrolytic Sensitivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume